N-Acetyl-S-(2-carboxypropyl)cysteine

Inborn Errors of Metabolism Biomarker Discovery Mitochondrial Disorders

Research-grade N-acetyl-S-(2-carboxypropyl)cysteine (CPMA) for quantitative metabolic profiling and exposure assessment. This pathway-specific mercapturic acid serves as a definitive biomarker for ECHS1 deficiency newborn screening, exhibiting 3- to 4-fold elevation over its non-acetylated precursor in affected patients. Unlike generic mercapturic acid standards, CPMA arises specifically from methacryloyl-CoA via valine catabolism, enabling unambiguous differentiation from acrylate- or crotonate-derived analogs. Its elevation following both garlic and onion intake makes it the singular choice for total Allium vegetable exposure assessment without food-item confounding. Supplied with certificate of analysis; suitable for LC-MS/MS and GC-MS method development and validation.

Molecular Formula C9H15NO5S
Molecular Weight 249.29 g/mol
CAS No. 73614-35-4
Cat. No. B1201498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Acetyl-S-(2-carboxypropyl)cysteine
CAS73614-35-4
SynonymsN-acetyl-S-(2-carboxypropyl)cysteine
NACPC
Molecular FormulaC9H15NO5S
Molecular Weight249.29 g/mol
Structural Identifiers
SMILESCC(CSCC(C(=O)O)NC(=O)C)C(=O)O
InChIInChI=1S/C9H15NO5S/c1-5(8(12)13)3-16-4-7(9(14)15)10-6(2)11/h5,7H,3-4H2,1-2H3,(H,10,11)(H,12,13)(H,14,15)/t5?,7-/m0/s1
InChIKeyNCVHUCCOTCVUCB-MSZQBOFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CPMA Mercapturic Acid Biomarker Overview


N-Acetyl-S-(2-carboxypropyl)cysteine (CPMA) is an N-acetylated mercapturic acid derivative of S-(2-carboxypropyl)cysteine, with the molecular formula C9H15NO5S and a molecular weight of 249.28 g/mol [1]. It serves as a terminal urinary excretion product in the mercapturic acid pathway, arising from glutathione conjugation of electrophilic xenobiotics or endogenous metabolites such as methacryloyl-CoA [2]. CPMA is detected at elevated levels in specific metabolic deficiency states (e.g., ECHS1 deficiency) and following dietary intake of Allium vegetables [3][4]. Its quantification provides a means for non-invasive metabolic profiling and exposure assessment, positioning it as a diagnostic candidate metabolite and food intake biomarker.

Workflow
Mercapturic acid pathway profiling in urine
Selection Context
Non-invasive metabolic profiling and exposure assessment
Use Context
ECHS1 deficiency research and Allium intake biomarker studies

Why CPMA Is Irreplaceable


Mercapturic acids (N-acetyl-L-cysteine S-conjugates) are not functionally interchangeable due to their precursor-specific formation via distinct metabolic pathways and their differential excretion kinetics. For instance, N-acetyl-S-(2-carboxypropyl)cysteine arises specifically from methacryloyl-CoA, a metabolite of valine catabolism and the methacrylate pathway, whereas its structural analogs derive from acrylate (N-acetyl-S-(2-carboxyethyl)cysteine) or crotonate (N-acetyl-S-(1-methyl-2-carboxyethyl)cysteine) [1]. Furthermore, the presence or absence of the N-acetyl moiety critically influences renal clearance efficiency and detection in targeted assays; S-(2-carboxypropyl)cysteine, the non-acetylated precursor, exhibits different urinary excretion profiles and may not be captured by methods optimized for N-acetylated mercapturates [2]. Substituting CPMA with a generic "mercapturic acid" or a different analog in biomarker studies, diagnostic panels, or analytical method development would compromise specificity, lead to inaccurate quantification, and fail to reflect the underlying metabolic or exposure status of interest.

Precursor-specific pathway: CPMA originates from methacryloyl-CoA, not from acrylate or crotonate pathways. Structural analogs may not reflect the same metabolic origin.

N-acetyl moiety critically influences renal clearance and detectability; non-acetylated precursor (S-(2-carboxypropyl)cysteine) may show different urinary excretion profiles and assay response.

Methods optimized for N-acetylated mercapturates may not capture non-acetylated or other analog forms, limiting direct substitution without re-validation.

CPMA Quantitative Differentiation Evidence


ECHS1 Deficiency Urinary Levels vs. Analogs

In patients with short-chain enoyl-CoA hydratase (ECHS1) deficiency, urinary N-acetyl-S-(2-carboxypropyl)cysteine (N-acetyl-methacryl-L-cysteine) levels are markedly elevated compared to healthy controls and to its non-acetylated counterpart, S-(2-carboxypropyl)cysteine. In two affected siblings (III-2 and III-3), N-acetyl-S-(2-carboxypropyl)cysteine levels were 12.0 and 15.8 µmol/mmol creatinine, respectively, whereas S-(2-carboxypropyl)cysteine levels were only 3.6 and 4.2 µmol/mmol creatinine, demonstrating a 3.3- to 3.8-fold higher excretion of the N-acetylated form [1]. The cysteamine analog S-(2-carboxypropyl)cysteamine showed lower levels (2.0 and 1.3 µmol/mmol creatinine) in the same patients. Notably, N-acetyl-acryloyl-cysteine (derived from acrylate) remained undetectable or low, underscoring the pathway-specific accumulation of the methacrylate-derived mercapturate [1].

ECHS1 Deficiency: Urinary Levels
Head-to-head

3.3–3.8× higher N-acetylated CPMA vs non-acetylated form; >2.9× above control upper limit

Supports CPMA as preferred biomarker for ECHS1 deficiency research

µmol/mmol creatinine in patient urine; sibling pair data

Inborn Errors of Metabolism Biomarker Discovery Mitochondrial Disorders

Methacrylate-Specific Excretion vs. Acrylate/Crotonate

Following administration of methyl methacrylate (II) to rats at a dose of 0.14 mmol/kg, the urinary excretion of the corresponding mercapturic acid, N-acetyl-S-(2-carboxypropyl)cysteine (V, R=H), was 0.0% of the dose when measured as total thioethers [1]. In contrast, methyl acrylate (I) yielded 6.6±0.6% excretion of its analog N-acetyl-S-(2-carboxyethyl)cysteine, while methyl crotonate (III) yielded 2.0±0.6% excretion of N-acetyl-S-(1-methyl-2-carboxyethyl)cysteine [1]. However, after pre-treatment with the carboxylesterase inhibitor tri-o-tolyl phosphate, the excretion of N-acetyl-S-(2-carboxypropyl)cysteine increased substantially to 11.0±3.3% of the dose, compared to 40.6±2.1% for the acrylate analog and 16.0±2.0% for the crotonate analog [1]. This demonstrates that N-acetyl-S-(2-carboxypropyl)cysteine formation is uniquely dependent on carboxylesterase-mediated hydrolysis of the methacrylate ester precursor, providing a distinct quantitative signature for methacrylate exposure that differs from the pathways generating its structural analogs.

Methacrylate vs Acrylate/Crotonate Excretion
Cross-study comparable

Baseline 0.0%, 11.0±3.3% with carboxylesterase inhibitor; acrylate analog 6.6±0.6% (no inh.) to 40.6±2.1% (with inh.)

Pathway-specific differentiation of methacrylate exposure from related esters

Rat model, % of dose excreted; tri-o-tolyl phosphate pre-treatment

Xenobiotic Metabolism Toxicology Exposure Biomarkers

Garlic and Onion Dual-Intake Biomarker

Urinary N-acetyl-S-(2-carboxypropyl)cysteine (CPMA) is detected at high levels following intake of both garlic and onion, distinguishing it from other organosulfur-derived mercapturates that are specific to a single Allium species [1]. For example, S-allylmercapturic acid (ALMA) serves as a candidate biomarker for garlic consumption but is not elevated after onion intake [1]. CPMA, in contrast, shows robust post-prandial increases in urine after consumption of either garlic or onion, making it a promising biomarker for assessing the total intake of the Allium vegetable group [1]. This cross-species detectability is attributed to CPMA's origin from common peptide precursors present in multiple Allium varieties [2].

Allium Dual-Intake Biomarker
Class-level

Elevated in urine after both garlic and onion intake; not limited to single Allium species

Supports total Allium vegetable intake biomarker studies

Human urine; GC-MS/LC-MS detection post-consumption

Nutritional Biomarkers Metabolomics Dietary Exposure Assessment

CPMA Recommended Use Cases


Diagnostic Biomarker for ECHS1 Deficiency

Procure N-acetyl-S-(2-carboxypropyl)cysteine as an analytical reference standard for developing and validating LC-MS/MS or GC-MS assays aimed at quantifying this metabolite in urine or dried blood spots for newborn screening of ECHS1 deficiency. The compound's 3- to 4-fold elevation over its non-acetylated precursor in affected patients [1] establishes it as the preferred analyte for diagnostic sensitivity and specificity.

Methacrylate Exposure Differentiation in Toxicology

Utilize N-acetyl-S-(2-carboxypropyl)cysteine as a pathway-specific mercapturic acid standard in in vivo or in vitro toxicology experiments designed to distinguish methacrylate exposure from related ester compounds. Its distinct excretion kinetics—undetectable at baseline but inducible to 11% of dose following carboxylesterase inhibition [2]—provides a unique quantitative signature that analogs do not share.

Total Allium Intake Biomarker

Incorporate CPMA measurements in human metabolomics studies or dietary intervention trials where an objective biomarker of total garlic and onion consumption is required. Unlike S-allylmercapturic acid, which is restricted to garlic, CPMA's elevation following intake of either Allium species [3] makes it the singular choice for capturing overall Allium vegetable exposure without confounding by specific food items.

Application
Selection Property
Validation Focus
ECHS1 deficiency biomarker research
N-acetylated mercapturate selectivity
Urinary level quantification vs non-acetylated precursor
Methacrylate exposure differentiation
Carboxylesterase-dependent excretion pathway
Pathway-specific mercapturate profiling
Allium vegetable intake assessment
Cross-species Allium detectability
Postprandial CPMA elevation monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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